molecular formula C18H22BNO4 B1420523 2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester CAS No. 1218790-51-2

2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester

Cat. No. B1420523
M. Wt: 327.2 g/mol
InChI Key: DNALFJBPPFISJQ-SDNWHVSQSA-N
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Description

This compound is a colorless to yellow liquid or semi-solid . It is an intermediate in the synthesis of the second-generation BTK inhibitor Acalabrutinib .


Synthesis Analysis

The synthesis of this compound involves the use of boronic acids and derivatives . The process involves palladium-catalyzed Suzuki-Miyaura cross-coupling processes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . The boron atom is also attached to a phenyl ring, which is further connected to a nitrile group .


Chemical Reactions Analysis

The compound is used as a reagent in various chemical reactions. For example, it is used in palladium-catalyzed Suzuki-Miyaura cross-coupling processes . It can also participate in inverse-electron-demand Diels-Alder reactions and Simmons-Smith cyclopropanation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.07 g/mol . It is a colorless to yellow liquid or semi-solid . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are achieved through a three-step substitution reaction. The molecular structures of the compounds are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Additionally, the use of density functional theory (DFT) aids in the structural analysis, aligning the molecular structures with crystallographic data, and investigating molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Optoelectronic and Nonlinear Optical Properties

This compound is significant in dye-sensitized solar cells (DSSC) as it's one of the key dyes used. Studies have explored its structural, optoelectronic, and thermodynamic properties using RHF and DFT methods. Properties like dipole moment, polarizability, hyperpolarizability, and energy gap were calculated. These findings suggest that the compound is a promising candidate for nonlinear optical materials (Fonkem et al., 2019).

Application in Polymer Synthesis

The compound has been used in the synthesis of azo polymers with electronical push and pull structures. These polymers exhibit controlled molecular weights and narrow distribution, showing potential in various applications like birefringence and surface relief grating. Their photo-induced isomerization kinetics in solutions are of particular interest, showing marked differences due to electronic effects in the polymers (Cao et al., 2008).

Boronic Ester Synthesis

It's used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, achieved through Pd-catalyzed borylation of arylbromides. This method proves effective especially for arylbromides bearing sulfonyl groups, offering an alternative to conventional borylation using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).

Solar Cell Application

The compound is also relevant in the field of solar cell technology. Specifically, it's used in organic sensitizers engineered for solar cells. These sensitizers exhibit high efficiency in converting sunlight into electricity, demonstrating its potential in photovoltaic applications (Kim et al., 2006).

properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-6-22-16(21)14(12-20)11-13-7-9-15(10-8-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNALFJBPPFISJQ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675335
Record name Ethyl (2E)-2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester

CAS RN

1218790-51-2
Record name Ethyl (2E)-2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester
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2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester
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2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester

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